1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPSKTMWWPXJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a fluoroethyl substituent. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 233.24 g/mol
- Structural Features :
- Pyrazole ring
- Fluoroethyl group at position 1
- Phenyl group at position 3
- Carboxamide functional group at position 5
The presence of the fluoroethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) .
- Anti-inflammatory Effects : Some pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .
- Antimicrobial Activity : Pyrazoles have been noted for their antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
In Vitro Studies
- Cytotoxicity Assays : In studies involving various cancer cell lines, compounds structurally related to this compound exhibited IC values in the low micromolar range. For example, a similar derivative showed an IC of 3.60 µM against SiHa cervical cancer cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds reveals that modifications to the pyrazole ring or substituents can significantly impact biological activity. For instance:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | CHFNO | COX inhibition |
| 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde | CHFNO | Antitumor activity |
These findings underscore the importance of specific substituents in modulating the pharmacological profile of pyrazole derivatives .
Scientific Research Applications
Biological Activities
Research has indicated that 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to this compound have shown significant activity against breast cancer cells by acting as estrogen receptor modulators, potentially leading to reduced tumor growth .
2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The presence of the carboxamide group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in inflammatory diseases .
3. Neuroprotective Effects
Research indicates that pyrazole compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The inhibition of adaptor-associated kinase 1 (AAK1) by similar pyrazole derivatives suggests a mechanism through which these compounds may alleviate cognitive deficits associated with these diseases .
Case Studies
Several studies have focused on the pharmacological evaluation of pyrazole derivatives:
Case Study 1: Anticancer Activity
A study reported the synthesis of various pyrazole derivatives, including those structurally related to this compound. These compounds were evaluated for their ability to inhibit the proliferation of cancer cell lines, showing promising results with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory activity of pyrazole-based compounds in animal models of arthritis. The results indicated a significant reduction in inflammation markers and joint swelling, supporting the potential use of these compounds in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Razaxaban (Factor Xa Inhibitor): Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide) incorporates a trifluoromethyl group and an aminobenzisoxazole ligand. The trifluoromethyl group enhances selectivity for factor Xa over trypsin and plasma kallikrein, while the P4 moiety improves permeability and reduces protein binding . Compared to 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide, the absence of a trifluoromethyl group in the latter may limit its enzyme selectivity but improve synthetic accessibility.
- 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide: This compound features a chloropyridylmethyl group and an ethoxyphenyl carboxamide. The ethoxy group contributes to molecular rigidity via intramolecular C–H⋯O hydrogen bonds, while the chloropyridyl group may enhance binding to biological targets like anticoagulant or antitumor receptors .
Halogen and Functional Group Comparisons
N-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide () :
The 3-fluorophenyl substituent introduces electronegativity that may strengthen π-π stacking with aromatic residues in target proteins. In contrast, the 2-fluoroethyl group in the target compound provides aliphatic fluorination, which could enhance membrane permeability and metabolic stability .- 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (): The chlorine atom and methoxy group in this compound likely influence solubility and binding affinity.
Lipophilicity and Solubility
- However, this may reduce aqueous solubility, necessitating formulation adjustments .
Data Table: Key Comparisons with Structural Analogs
Preparation Methods
Regioselective Pyrazole Formation Using Trichloromethyl Enones
A recent methodology employs trichloromethyl enones as starting materials to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles with high regioselectivity. The reaction with arylhydrazine hydrochlorides yields the 1,3-regioisomer (which corresponds to substitution at N-1 and C-3), suitable for the target compound's framework.
- Reaction conditions typically involve reflux in chloroform followed by methanolysis to convert the trichloromethyl group into the carboxylate.
- Yields range from 37% to 97% depending on substituents and conditions.
- Phenylhydrazine hydrochloride is used to introduce the phenyl substituent at C-3.
- This method allows for a one-pot three-component synthesis, enhancing efficiency and scalability.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Trichloromethyl enone + phenylhydrazine hydrochloride, reflux in CHCl3 | Formation of 1,3-regioisomer pyrazole | 70-97 | Regioselective formation favored with arylhydrazine salts |
| 2 | Methanolysis, reflux in MeOH | Conversion of trichloromethyl group to carboxylate | 68-85 | Complete conversion requires extended reaction time |
This approach is supported by detailed NMR and X-ray crystallographic analyses confirming regioselectivity.
Hydrolysis and Esterification Routes
Another approach involves preparing pyrazole-5-carboxylic acid derivatives via hydrolysis of esters under basic or acidic conditions, followed by conversion to acid chlorides and subsequent amidation.
- Starting from 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate esters, hydrolysis under basic conditions yields the corresponding carboxylic acid.
- Acid chlorides are generated via reaction with thionyl chloride or oxalyl chloride.
- Amidation with appropriate amines produces the carboxamide functionality.
- The process achieves yields of 92-98% for hydrolysis and 93-95% for amidation steps.
- Reaction temperatures are controlled between 0-5 °C initially, then raised to room temperature to optimize yields.
- The method emphasizes environmentally friendlier conditions and scalability for insecticide-related benzamide compounds, which are structurally related to the target compound.
Integrated One-Pot and Environmentally Friendly Approaches
A notable advancement is the development of one-pot synthesis methods that combine multiple steps, reducing waste and improving yield:
- For example, the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde via a one-pot catalytic hydrogenation and reduction process uses 2-(2-fluorobenzoyl) malononitrile as a precursor.
- Catalysts such as 10% palladium on carbon and Raney nickel are employed sequentially under controlled temperature and hydrogen atmosphere.
- This method achieves yields above 85% and purity greater than 99%, with reduced environmental impact due to minimized waste generation.
- Although this example is for a pyrrole derivative, similar catalytic hydrogenation and reduction strategies can be adapted for pyrazole derivatives with fluorinated substituents.
Summary Table of Preparation Methods
Research Findings and Notes
- The regioselectivity in pyrazole formation is strongly influenced by the nature of hydrazine reagents; arylhydrazine hydrochlorides favor the 1,3-substitution pattern essential for the target compound.
- Hydrolysis under basic conditions for pyrazole esters avoids harsher acidic conditions, improving safety and environmental profile.
- One-pot catalytic methods reduce intermediate isolation steps, lowering cost and process complexity and are promising for fluorinated heterocycles.
- The N-alkylation step requires careful control to prevent side reactions, especially when sensitive groups like carboxamides are present.
- Purification methods such as column chromatography and recrystallization remain standard for obtaining high-purity final products.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?
- Methodology : Begin with a 1,3-dipolar cycloaddition of hydrazine derivatives with fluorinated acetylene precursors. A multi-step approach involving Suzuki-Miyaura coupling (for aryl group introduction) or condensation reactions (e.g., between ethyl pyrazole carboxylates and fluorinated amines) is often effective . Optimize yields by:
- Using dry, degassed solvents to prevent side reactions.
- Employing Pd(PPh₃)₄ or similar catalysts for cross-coupling steps .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates.
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry for derivatives (e.g., ethyl pyrazole carboxylates) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>98%) and detect fluorinated byproducts .
Q. What safety protocols are essential when handling fluorinated pyrazole derivatives?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluoroalkyl intermediates .
- Avoid skin contact with bromoethyl or fluoroethyl precursors, which may cause irritation .
- Store compounds in sealed containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Approach :
- Substituent Variation : Synthesize analogs with modified fluorinated chains (e.g., trifluoromethyl, difluoromethyl) or aryl groups (e.g., chlorophenyl, methoxyphenyl) to assess potency .
- Enzyme Assays : Test inhibitory activity against targets like Lp-PLA2 or carbonic anhydrase using fluorometric assays .
- Pharmacokinetic Profiling : Measure logP, metabolic stability, and plasma protein binding to correlate substituents with bioavailability .
Q. What experimental strategies resolve contradictions in reported pharmacological data for fluorinated pyrazoles?
- Troubleshooting :
- Reproducibility Checks : Replicate studies under standardized conditions (e.g., solvent, temperature) .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities affecting bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding hypotheses and explain divergent results .
Q. How can molecular docking guide the design of pyrazole carboxamide derivatives for specific enzyme targets?
- Protocol :
- Target Selection : Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase-2, mGluR5) .
- Ligand Preparation : Generate 3D structures of derivatives using ChemDraw or Open Babel, optimizing fluorine placement for hydrophobic interactions .
- Docking Workflow : Use Schrödinger Suite or GOLD to simulate binding poses, focusing on hydrogen bonds with catalytic residues (e.g., His154 in carbonic anhydrase) .
Q. What methodologies are recommended for evaluating metabolic stability and toxicity in preclinical studies?
- Steps :
- Microsomal Assays : Incubate compounds with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents, monitoring renal/hepatic biomarkers post-administration .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
- Root Causes : Variability in assay conditions (e.g., pH, co-solvents) or impurities in compound batches.
- Resolution :
- Cross-validate using orthogonal assays (e.g., SPR vs. fluorometric methods) .
- Publish detailed synthetic protocols and analytical data to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
